molecular formula C21H27N3 B13416855 alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14

alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14

Cat. No.: B13416855
M. Wt: 335.5 g/mol
InChI Key: SSDIPWVFVFRNKB-JXDOJKDFSA-N
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Description

Alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14 is a complex organic compound with a unique structure that includes deuterium-labeled methyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14 typically involves multiple steps, including the introduction of deuterium-labeled groups. The process may start with the preparation of deuterium-labeled precursors, followed by their incorporation into the target molecule through a series of chemical reactions. Common reaction conditions include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14 has several applications in scientific research:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14 involves its interaction with specific molecular targets. The deuterium-labeled groups can influence the compound’s behavior in biological systems, affecting its binding affinity and metabolic stability. The pathways involved may include enzyme interactions, receptor binding, and cellular uptake mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile
  • Alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D12

Uniqueness

The uniqueness of alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14 lies in its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms can enhance the compound’s stability and alter its interaction with biological systems, making it a valuable tool in various research applications.

Properties

Molecular Formula

C21H27N3

Molecular Weight

335.5 g/mol

IUPAC Name

4-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanenitrile

InChI

InChI=1S/C21H27N3/c1-17(2)24(18(3)4)15-13-21(16-22,19-10-6-5-7-11-19)20-12-8-9-14-23-20/h5-12,14,17-18H,13,15H2,1-4H3/i1D3,2D3,3D3,4D3,17D,18D

InChI Key

SSDIPWVFVFRNKB-JXDOJKDFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)N(CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2)C(C)C

Origin of Product

United States

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